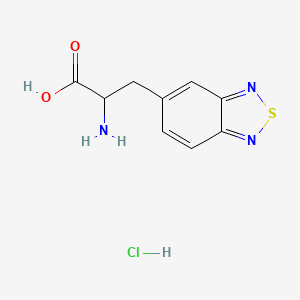
3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride is a biochemical compound with the molecular formula C₉H₉N₃O₂S•HCl and a molecular weight of 259.71 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is characterized by the presence of a benzothiadiazole ring attached to an alanine moiety, making it a unique structure in the realm of biochemical research.
Métodos De Preparación
The synthesis of 3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride involves several steps, typically starting with the preparation of the benzothiadiazole ring. The synthetic route may include the following steps:
Formation of Benzothiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiadiazole ring.
Attachment of Alanine Moiety: The alanine moiety is then attached to the benzothiadiazole ring through a series of reactions, which may include amination and coupling reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Análisis De Reacciones Químicas
3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a model compound in medicinal chemistry research to explore potential drug candidates.
Mecanismo De Acción
The mechanism of action of 3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride involves its interaction with specific molecular targets. The benzothiadiazole ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The alanine moiety may facilitate the compound’s incorporation into biological systems, allowing it to exert its effects at the molecular level .
Comparación Con Compuestos Similares
3-(2,1,3-Benzothiadiazol-5-yl)alanine hydrochloride can be compared with other similar compounds, such as:
3-(2-Benzoxazol-5-yl)alanine: This compound has a benzoxazole ring instead of a benzothiadiazole ring, which may result in different biological activities and chemical properties.
3-(2,1,3-Benzothiadiazol-5-yl)glycine: Similar to the alanine derivative, but with a glycine moiety, potentially altering its interaction with biological targets.
The uniqueness of this compound lies in its specific structure, which combines the benzothiadiazole ring with an alanine moiety, providing distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-amino-3-(2,1,3-benzothiadiazol-5-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S.ClH/c10-6(9(13)14)3-5-1-2-7-8(4-5)12-15-11-7;/h1-2,4,6H,3,10H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKSUEWIBXVAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














